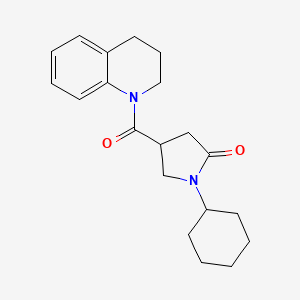
1-cyclohexyl-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-pyrrolidinone
Vue d'ensemble
Description
1-cyclohexyl-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-pyrrolidinone, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. CX-5461 has been shown to have potential in the treatment of cancer, particularly in hematological malignancies such as acute myeloid leukemia (AML) and multiple myeloma.
Mécanisme D'action
1-cyclohexyl-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-pyrrolidinone inhibits RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). By inhibiting rRNA synthesis, this compound reduces the number of ribosomes in the cell, which in turn reduces protein synthesis and cell proliferation. This mechanism of action is thought to be particularly effective in cancer cells, which have a higher demand for ribosomes and protein synthesis.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. This compound has also been shown to inhibit tumor growth in mouse models of AML and multiple myeloma. In addition, this compound has been shown to sensitize cancer cells to other chemotherapeutic agents, such as cytarabine and bortezomib.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-cyclohexyl-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-pyrrolidinone is its selectivity for cancer cells with high levels of rDNA transcription. This selectivity may reduce the risk of toxicity to normal cells and tissues. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in vivo. In addition, this compound is currently only available in small quantities, which may limit its use in large-scale experiments.
Orientations Futures
There are several potential future directions for research on 1-cyclohexyl-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-pyrrolidinone. One area of interest is the development of more potent and selective inhibitors of RNA polymerase I transcription. Another area of interest is the identification of biomarkers that can predict response to this compound treatment. Finally, there is interest in exploring the potential of this compound in combination with other chemotherapeutic agents, such as DNA-damaging agents and immune checkpoint inhibitors.
Applications De Recherche Scientifique
1-cyclohexyl-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-pyrrolidinone has been extensively studied in preclinical models of AML and multiple myeloma, with promising results. In particular, this compound has been shown to selectively target cancer cells with high levels of ribosomal DNA (rDNA) transcription, while sparing normal cells with lower levels of rDNA transcription. This selectivity is thought to be due to the fact that cancer cells have a higher demand for ribosomes, which are essential for cell growth and proliferation.
Propriétés
IUPAC Name |
1-cyclohexyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c23-19-13-16(14-22(19)17-9-2-1-3-10-17)20(24)21-12-6-8-15-7-4-5-11-18(15)21/h4-5,7,11,16-17H,1-3,6,8-10,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLJXIHKWODEBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-N-(3-{[(3-pyridinylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B4392406.png)
![2-(3-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4392412.png)
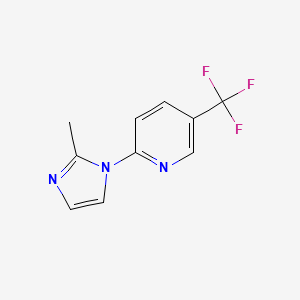
![1-({1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B4392420.png)
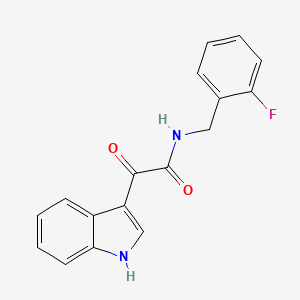
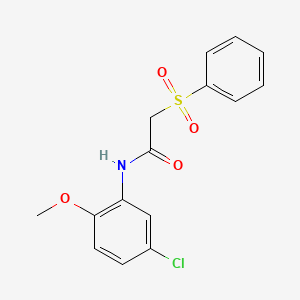

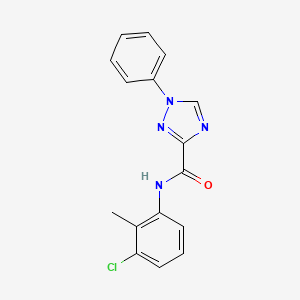
![N-[4-(acetylamino)phenyl]-N'-(4-chlorobenzyl)ethanediamide](/img/structure/B4392454.png)
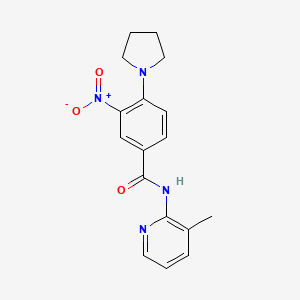
![N-1-adamantyl-2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4392462.png)
![methyl 3-[(3,5-dichloro-4-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B4392479.png)
![N-{5-[(allylamino)sulfonyl]-2-ethoxyphenyl}acetamide](/img/structure/B4392480.png)
![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B4392487.png)
